molecular formula C20H15Cl2N3S B12226346 7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12226346
M. Wt: 400.3 g/mol
InChI Key: PVTYZTMXUFTTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound. It is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 2,4-dichlorobenzylsulfanyl group, a methyl group, and a phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents and the resulting biological activities. Its specific structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H15Cl2N3S

Molecular Weight

400.3 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H15Cl2N3S/c1-13-9-19(26-12-15-7-8-16(21)10-18(15)22)25-20(24-13)17(11-23-25)14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

PVTYZTMXUFTTBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.